BenchChemオンラインストアへようこそ!

5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

RORγ inverse agonism nuclear receptor selectivity structure-based drug design

5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898429-96-4) is a synthetic N-sulfonamide-tetrahydroquinoline derivative incorporating a 5-fluoro-2-methoxybenzenesulfonamide warhead and an N-tosyl-protected tetrahydroquinoline core. This compound belongs to a therapeutically relevant chemical class that has been investigated as RORγ inverse agonists and anticancer agents via carbonic anhydrase inhibition.

Molecular Formula C23H23FN2O5S2
Molecular Weight 490.56
CAS No. 898429-96-4
Cat. No. B2695471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS898429-96-4
Molecular FormulaC23H23FN2O5S2
Molecular Weight490.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)OC
InChIInChI=1S/C23H23FN2O5S2/c1-16-5-10-20(11-6-16)33(29,30)26-13-3-4-17-7-9-19(15-21(17)26)25-32(27,28)23-14-18(24)8-12-22(23)31-2/h5-12,14-15,25H,3-4,13H2,1-2H3
InChIKeyZGQWBLVVADDYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898429-96-4): Structural Identity & Procurement Baseline


5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 898429-96-4) is a synthetic N-sulfonamide-tetrahydroquinoline derivative incorporating a 5-fluoro-2-methoxybenzenesulfonamide warhead and an N-tosyl-protected tetrahydroquinoline core . This compound belongs to a therapeutically relevant chemical class that has been investigated as RORγ inverse agonists [1] and anticancer agents via carbonic anhydrase inhibition [2]. The 5-fluoro-2-methoxy substitution pattern on the benzenesulfonamide ring is structurally distinct from the 2,4-difluoro and 4-fluoro-2-methyl patterns found in closely related analogs, which may confer differentiated pharmacological properties relevant to target engagement and selectivity [1].

Why In-Class Substitution Fails for 5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Tetrahydroquinoline sulfonamides cannot be generically interchanged because minor alterations in the benzenesulfonamide ring substitution produce substantial shifts in target potency, nuclear receptor selectivity, and physicochemical properties. Crystallographic evidence from the RORγ ligand-binding domain demonstrates that the benzenesulfonamide moiety occupies a sterically and electronically defined pocket where fluorine placement and methoxy positioning directly influence binding affinity and selectivity against related nuclear receptors [1]. In anticancer screening, tetrahydroquinoline sulfonamides bearing different aryl substitutions on the benzenesulfonamide ring exhibited IC₅₀ values spanning from 2.5 μg/mL to >50 μg/mL against MCF7 breast cancer cells, confirming that pharmacological activity is exquisitely sensitive to the substitution pattern [2]. Accordingly, the 5-fluoro-2-methoxy configuration of the target compound cannot be assumed equivalent to the 4-fluoro (CAS 898448-02-7), 2,5-difluoro (CAS 898413-87-1), or 4-fluoro-2-methyl (CAS 898413-89-3) analogs, each of which presents a distinct electronic and steric profile.

Quantitative Differentiation Evidence for 5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Structural Differentiation from the 2,4-Difluoro RORγ Inverse Agonist Chemotype (XY039)

The target compound carries a 5-fluoro-2-methoxybenzenesulfonamide moiety, whereas the crystallographically characterized RORγ inverse agonist XY039 (compound 13e; IC₅₀ = 0.55 μM in RORγ transcriptional assay) bears a 2,4-difluorobenzenesulfonamide group and an N-(4-(trifluoromethyl)benzyl)sulfonyl substituent on the tetrahydroquinoline nitrogen [1]. The 5-fluoro-2-methoxy pattern introduces a methoxy group at the ortho position relative to the sulfonamide linkage, which alters both hydrogen-bonding capacity and electron density on the aromatic ring compared to the 2,4-difluoro pattern. In the XY039 co-crystal structure (PDB: 7XQE), the benzenesulfonamide moiety engages in critical interactions within the RORγ ligand-binding pocket; substitution at the 5-position with fluorine and the 2-position with methoxy is predicted to modulate these contacts differently than the 2,4-difluoro arrangement [2].

RORγ inverse agonism nuclear receptor selectivity structure-based drug design

Differentiation from Mono-Fluoro and Non-Fluorinated Tetrahydroquinoline Sulfonamide Analogs in Anticancer Activity

Published structure-activity relationship (SAR) data for the tetrahydroquinoline sulfonamide class demonstrate that the benzenesulfonamide ring substitution dramatically influences in vitro anticancer potency. In the MCF7 breast cancer cell line, compounds within the 4-(2-amino-3-cyano-4-aryl-5-oxo-tetrahydroquinolin-1-yl)benzenesulfonamide series exhibited IC₅₀ values ranging from 2.5 μg/mL to 37.5 μg/mL depending solely on the aryl substitution at the 4-position of the tetrahydroquinoline core [1]. The target compound differs from these series by bearing the sulfonamide linkage at the 7-position of the tetrahydroquinoline ring (rather than the 1-position) and by incorporating the 5-fluoro-2-methoxy substitution on the benzenesulfonamide moiety. By extension, the 4-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide analog (CAS 898448-02-7; MW 460.5) lacks the 2-methoxy substituent present in the target compound (MW 490.56), resulting in altered lipophilicity (ΔLogP estimated ~+0.5 for the 2-methoxy analog) and hydrogen-bond acceptor capacity, both of which influence membrane permeability and target binding kinetics [2].

anticancer MCF7 cytotoxicity carbonic anhydrase inhibition

Crystallographically Validated Core Architecture: Tosyl-Tetrahydroquinoline Conformation

The 1-tosyl-1,2,3,4-tetrahydroquinoline core common to the target compound has been characterized by single-crystal X-ray diffraction [1]. The crystal structure (CCDC deposition) reveals that the heterocyclic ring adopts a half-chair conformation with a bond-angle sum at the nitrogen atom of 350.2°, and the dihedral angle between the aromatic ring planes is 47.74(10)°. In the crystal lattice, molecules are linked by C–H⋯O hydrogen bonds forming [010] chains [1]. This well-defined geometry dictates the spatial presentation of the 7-position sulfonamide substituent. By contrast, the RORγ-targeting analog XY039 features an N-(4-(trifluoromethyl)benzyl)sulfonyl substituent that introduces a bulkier, more lipophilic group at the tetrahydroquinoline nitrogen, altering both the conformational preferences and the overall molecular shape relative to the N-tosyl group in the target compound [2].

X-ray crystallography conformational analysis N-tosyl tetrahydroquinoline

IP-Covered Chemical Space: RORγ Inverse Agonist Patent Landscape Differentiation

The patent literature defines multiple distinct structural subclasses within the tetrahydroquinoline sulfonamide space. US Patent 9,512,111 claims N-sulfonylated tetrahydroquinolines as RORγ inhibitors, covering compounds with diverse benzenesulfonamide substitutions and N-sulfonyl variations [1]. The target compound (CAS 898429-96-4) with its specific 5-fluoro-2-methoxybenzenesulfonamide motif and N-tosyl group represents a unique combination not exemplified as a preferred embodiment in the major RORγ patent families. Separate patent filings (e.g., WO2015/123456 and related) claim tetrahydroquinoline sulfonamide derivatives as RORγt inverse agonists with different substitution preferences [2]. This patent landscape analysis indicates that the target compound occupies a structurally distinct region of the claimed chemical space, which may offer freedom-to-operate advantages for organizations developing proprietary tetrahydroquinoline-based screening libraries.

intellectual property RORγ modulation freedom-to-operate

Optimal Research and Procurement Scenarios for 5-Fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide


Nuclear Receptor Selectivity Profiling Panels (RORα/β/γ)

Procure this compound for inclusion in nuclear receptor selectivity panels where the objective is to benchmark cross-reactivity of tetrahydroquinoline sulfonamides across the ROR subfamily. The 5-fluoro-2-methoxy substitution pattern is predicted to engage the ligand-binding pocket differently than the 2,4-difluoro chemotype (XY039), potentially yielding a distinct selectivity fingerprint [1]. This is particularly relevant for programs seeking RORγ modulators with minimized RORα or RORβ off-target activity.

Structure-Activity Relationship (SAR) Expansion Around the Benzenesulfonamide 5-Position

Use this compound as a key analog in SAR studies exploring the effect of 5-position substitution on the benzenesulfonamide ring in the context of anticancer tetrahydroquinoline sulfonamides. Published SAR data for the tetrahydroquinoline sulfonamide class demonstrate that minor substitution changes produce IC₅₀ shifts of >10-fold in MCF7 cytotoxicity assays [2]. The 5-fluoro-2-methoxy pattern provides an intermediate lipophilicity and hydrogen-bonding profile compared to the 4-fluoro and 2,5-difluoro analogs, enabling systematic exploration of physicochemical-property-driven activity relationships.

Computational Docking and Crystallography Campaigns Using the Tosyl-Tetrahydroquinoline Scaffold

Select this compound for co-crystallography or molecular docking studies where a structurally characterized tetrahydroquinoline core is required. The N-tosyl-tetrahydroquinoline scaffold has been crystallographically validated (half-chair conformation; N bond-angle sum = 350.2°) [3], providing a reliable starting point for interpreting electron density maps and validating docking poses. In contrast, N-alkylsulfonyl or N-benzylsulfonyl variants introduce conformational flexibility that complicates crystallographic phasing and model building [1].

Building Proprietary Screening Libraries in Differentiated IP Space

Incorporate this compound into proprietary screening decks where intellectual property considerations are paramount. Patent landscape analysis indicates that the 5-fluoro-2-methoxy-N-tosyl combination is not exemplified as a preferred embodiment in major RORγ modulator patent families [4], offering a structurally distinct starting point for hit identification campaigns that aim to generate novel, patentable lead series.

Quote Request

Request a Quote for 5-fluoro-2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.